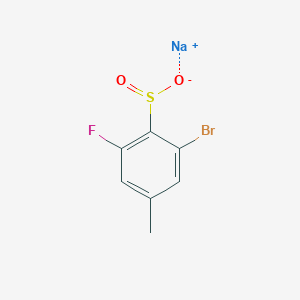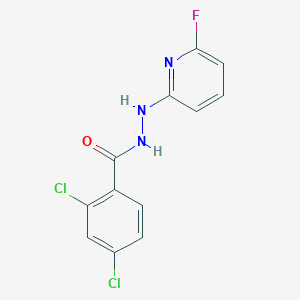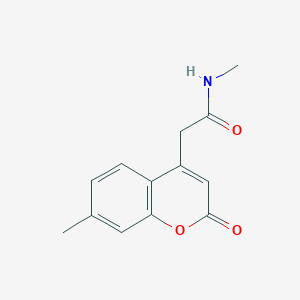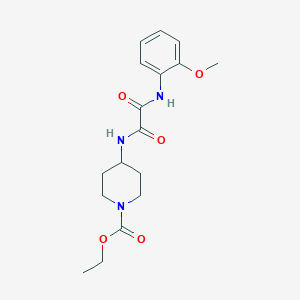
Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is a chemical compound with the CAS Number: 2416229-99-5. It has a molecular weight of 275.07 . The IUPAC name for this compound is sodium 2-bromo-6-fluoro-4-methylbenzenesulfinate .
Synthesis Analysis
Sodium sulfinates, such as this compound, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . Significant advancements have been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrFO2S.Na/c1-4-2-5 (8)7 (12 (10)11)6 (9)3-4;/h2-3H,1H3, (H,10,11);/q;+1/p-1 .Chemical Reactions Analysis
Sodium sulfinates can participate in various chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They can also be used in the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Applications De Recherche Scientifique
Organic Synthesis and Material Science
Brominated and fluorinated compounds are pivotal in organic synthesis, serving as intermediates for constructing complex molecules. Sodium bromate, for instance, has been demonstrated as a powerful brominating agent for aromatic compounds containing deactivating substituents. This process optimizes laboratory-scale bromination reactions, leading to high yields and specificity, particularly for disubstituted benzenes (Groweiss, 2000) (Groweiss, 2000). The study illustrates the potential utility of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate in similar synthetic applications, given its related chemical structure.
Environmental Studies
The degradation of organic pollutants is a significant area of environmental research. Studies on the degradation of bromophenols, for instance, have revealed that heterogeneous catalysts like carbon nanotube (CNT) can accelerate the process, potentially leading to the formation of less harmful by-products (Sun et al., 2019) (Sun et al., 2019). Such findings highlight the relevance of investigating this compound in environmental remediation efforts, particularly in the degradation of complex pollutants.
Fluorosurfactants and Membrane Construction
The synthesis and application of fluorinated surfactants in constructing nanostructured membranes for proton conduction have been explored. A study by Wadekar et al. (2010) discusses the synthesis of polymerizable fluorinated surfactant for creating stable, nanostructured proton-conducting membranes (Wadekar et al., 2010). This research underscores the importance of fluorinated compounds in material science, suggesting potential applications for this compound in developing advanced materials with unique electrical or surface properties.
Safety and Hazards
Propriétés
IUPAC Name |
sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSFFRLHDBOEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)



![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
